![molecular formula C26H24ClN3O2 B2779770 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide CAS No. 932523-43-8](/img/structure/B2779770.png)
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O2 and its molecular weight is 445.95. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral and Neuroprotective Properties
A novel anilidoquinoline derivative related to the specified compound demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, highlighting its potential as a therapeutic agent against viral encephalitis (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities
Research into quinazolinyl acetamides, closely related to the specified chemical structure, has shown that these compounds possess notable analgesic and anti-inflammatory properties. One study found that certain synthesized compounds exhibited potent analgesic and anti-inflammatory activities, with a notably lower ulcerogenic potential compared to traditional NSAIDs (Alagarsamy et al., 2015).
Structural and Fluorescent Properties
The structural aspects and fluorescence properties of certain amide-containing isoquinoline derivatives have been studied, revealing unique characteristics that could be valuable in material science and biochemical research. These compounds demonstrated strong fluorescence emission, with potential applications in fluorescence microscopy and imaging (Karmakar et al., 2007).
Antimalarial Activity
Several studies have synthesized and evaluated the antimalarial activity of quinoline and isoquinoline derivatives, revealing promising potential against resistant strains of Plasmodium, the parasite responsible for malaria. These findings indicate the potential of such compounds in developing new antimalarial drugs (Werbel et al., 1986).
Antibacterial Activity
Novel hydrazone compounds derived from quinoline and chloroquinoline structures have been synthesized and shown to exhibit significant antibacterial activity against various strains of bacteria. These compounds open new avenues for the development of antibacterial agents (Le et al., 2018).
Eigenschaften
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-17-9-11-23(22(27)12-17)29-25(31)16-30-24-13-18(2)8-10-19(24)14-20(26(30)32)15-28-21-6-4-3-5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSWTAUHGGVDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)Cl)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2779693.png)
![{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2779694.png)
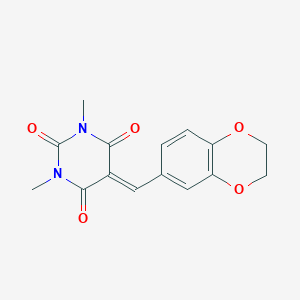
![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2779697.png)
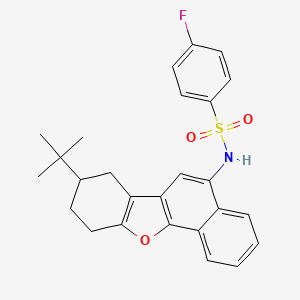
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide](/img/structure/B2779699.png)

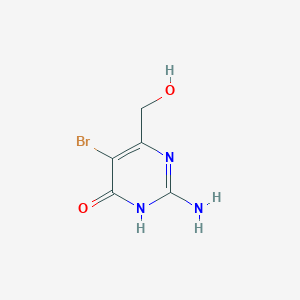

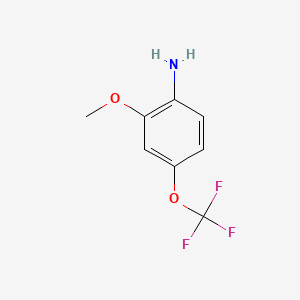
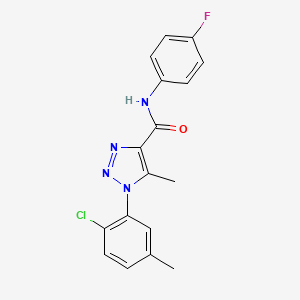
![N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2779709.png)
